(2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide
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Overview
Description
(2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyrazole ring, and a pyridine ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the pyrazole ring, and the pyridine ring. The synthetic route may include:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.
Formation of the Pyrazole Ring: This step can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Formation of the Pyridine Ring: This step involves the cyclization of appropriate precursors, often using a combination of reagents like ammonium acetate and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. Researchers may investigate its effects on specific targets, such as enzymes or receptors, to develop new drugs.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-2-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide
- (2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-4-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of (2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide lies in its specific arrangement of functional groups and rings. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Properties
IUPAC Name |
(2S)-N-[1-[2-oxo-2-(pyridin-3-ylamino)ethyl]pyrazol-4-yl]-1-prop-2-ynylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-2-8-23-9-4-6-16(23)18(26)22-15-11-20-24(12-15)13-17(25)21-14-5-3-7-19-10-14/h1,3,5,7,10-12,16H,4,6,8-9,13H2,(H,21,25)(H,22,26)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRUZCYXTGAIBW-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NC2=CN(N=C2)CC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NC2=CN(N=C2)CC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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